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molecular formula C14H16N2O2 B8756138 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile

Cat. No. B8756138
M. Wt: 244.29 g/mol
InChI Key: ZHSSJYXITJXYMF-UHFFFAOYSA-N
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Patent
US04808612

Procedure details

A mixture of 23 g (0.0163 mol) o-fluorobenzonitrile, 70 g (0.4889 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 34 g (0.246 mol) of K2CO3, and 150 ml of acetonitrile is stirred at reflux for three days. The reaction mixture is allowed to cool to ambient temperature, diluted with water and extracted with methylene chloride. The combined extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to give an oil. Trituration with ether furnishes 15.6 g (39%) of title compound: IR (KBr) 2200, 1590 and 1485 cm-1 ; NMR (CDCl3) δ7.65-6.9 (m, 4H), 4.02 (s, 4H), 3.33 (m, 4H), and 1.94 (m, 4H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[O:10]1[C:14]2([CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[O:13][CH2:12][CH2:11]1.C([O-])([O-])=O.[K+].[K+].C(#N)C>O.CCOCC>[O:10]1[C:14]2([CH2:19][CH2:18][N:17]([C:2]3[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=3[C:4]#[N:5])[CH2:16][CH2:15]2)[O:13][CH2:12][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
70 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
34 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCN(CC2)C2=C(C#N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 391.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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